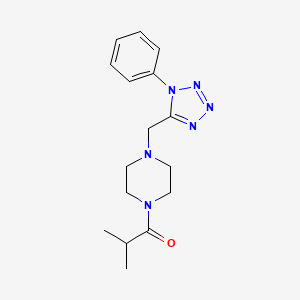

2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Descripción

2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a complex organic compound that features a tetrazole ring, a piperazine ring, and a ketone functional group. The tetrazole ring is known for its stability and biological activity, making this compound of interest in various fields such as medicinal chemistry and materials science.

Propiedades

IUPAC Name |

2-methyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O/c1-13(2)16(23)21-10-8-20(9-11-21)12-15-17-18-19-22(15)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOAOXAOZRDFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.

Formation of the Piperazine Ring: Piperazine can be synthesized through the hydrogenation of pyrazine or by the reaction of ethylenediamine with diethylene glycol.

Coupling Reactions: The tetrazole and piperazine rings are coupled using a suitable linker, often involving the use of a base and a solvent such as dimethylformamide.

Introduction of the Ketone Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The ketone group can undergo further oxidation to form carboxylic acids using strong oxidizing agents.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethylformamide, ethanol, water.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated tetrazole derivatives.

Aplicaciones Científicas De Investigación

2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to the biological activity of the tetrazole ring.

Materials Science: The compound’s stability makes it useful in the development of new materials, including polymers and coatings.

Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

Mecanismo De Acción

The mechanism of action of 2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that interact with the tetrazole and piperazine rings.

Pathways Involved: The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-(1H-tetrazol-5-yl)methyl)piperazine: Similar structure but lacks the ketone group.

2-methyl-1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)ethanone: Similar structure but with a different alkyl chain length.

Uniqueness

2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is unique due to the presence of both the tetrazole and piperazine rings along with the ketone group, which provides a combination of stability, biological activity, and reactivity that is not commonly found in other compounds .

Actividad Biológica

The compound 2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a synthetic organic molecule that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 306.39 g/mol. The compound features a piperazine ring and a tetrazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.39 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The tetrazole ring can act as a bioisostere for carboxylic acids, enabling it to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Properties

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial activity. In vitro studies indicate that this compound shows potency against various bacterial and fungal strains.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties, particularly through the induction of apoptosis in cancer cell lines. The mechanism involves modulation of signaling pathways related to cell survival and proliferation.

Case Study: Apoptosis Induction

A study conducted on human breast cancer cell lines (MCF7) showed that treatment with the compound resulted in a significant increase in apoptotic cells as measured by flow cytometry.

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety of new compounds. Early-stage toxicity studies indicate that this compound has a favorable safety profile with low cytotoxicity against normal human cell lines at therapeutic concentrations.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| Normal Human Fibroblasts | >1000 |

| MCF7 Breast Cancer Cells | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.